Vincristine-d6 (sulfate) is a deuterated form of vincristine sulfate, a potent antitumor agent derived from the periwinkle plant, Catharanthus roseus. This compound belongs to the vinca alkaloids class, which are characterized by their complex polycyclic structures essential for their biological activity. The molecular formula for vincristine-d6 sulfate is CHNO·HSO, with a molecular weight of approximately 923.04 g/mol . Vincristine-d6 is particularly notable for its use in research, especially in studies involving metabolic pathways and drug interactions due to the presence of deuterium, which allows for tracking within biological systems.
The biological activity of vincristine-d6 is primarily attributed to its ability to disrupt microtubule dynamics. This disruption inhibits mitosis in rapidly dividing cells, making it effective against various cancers, including leukemia and lymphomas. The compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and interference with nucleic acid synthesis . Additionally, vincristine-d6 is utilized in research settings to study drug metabolism and interactions due to its unique isotopic labeling.
Synthesis of vincristine-d6 (sulfate) typically involves the deuteration of vincristine sulfate using deuterated solvents or reagents. One common approach includes the use of deuterated methanol or dimethyl sulfoxide during the synthesis process, allowing for selective incorporation of deuterium atoms into the molecular structure of vincristine. This method not only preserves the original pharmacological properties but also enhances the compound's utility in metabolic studies .
Vincristine-d6 (sulfate) is primarily used in research applications rather than clinical settings. Its isotopic labeling allows scientists to trace its metabolic pathways and interactions within biological systems. This capability is crucial for understanding how vincristine behaves in vivo, assessing pharmacokinetics, and evaluating potential drug-drug interactions . Additionally, it may serve as a reference standard in analytical chemistry and pharmacology.
Studies involving vincristine-d6 have shown that it interacts with various cytochrome P450 enzymes during metabolism, particularly CYP3A4 and CYP3A5. These interactions can significantly influence the drug's efficacy and safety profile. For instance, co-administration with certain medications may alter vincristine-d6 levels in plasma, necessitating careful monitoring during combination therapies . Furthermore, research has indicated that vincristine can affect the absorption and metabolism of other drugs, such as phenytoin, leading to increased seizure activity .
Vincristine-d6 shares similarities with several other vinca alkaloids and related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Vincristine | CHNO·HSO | Non-deuterated form; widely used in chemotherapy |
| Vinblastine | CHNO·HSO | Similar mechanism; used for different cancer types |
| Vindesine | CHNO·HSO | Less potent; used mainly in acute lymphoblastic leukemia |
| Leurosine | CHNO·HCl | Related compound; less common in clinical use |
Vincristine-d6's unique feature lies in its isotopic labeling with deuterium, which allows for enhanced tracking in metabolic studies while retaining similar pharmacological properties to vincristine.
Vincristine-d6 (sulfate) represents a deuterated derivative of vincristine sulfate, characterized by a complex polycyclic molecular architecture that maintains the fundamental structural features of the parent compound while incorporating deuterium atoms at specific positions [3]. The compound exhibits a molecular formula of C₄₆H₅₂D₆N₄O₁₄S with a molecular weight of 929.07 grams per mole [3]. This molecular architecture consists of the characteristic bisindole alkaloid structure derived from the periwinkle plant Catharanthus roseus, featuring two distinct dimeric components: a dihydroindole nucleus (vindoline) and an indole nucleus (catharanthine) linked through a carbon-carbon bond [7].
The molecular framework of Vincristine-d6 (sulfate) maintains the asymmetric structure essential for biological activity while incorporating deuterium substitutions that preserve the overall three-dimensional conformation [25]. The compound exists as a sulfate salt, which significantly influences its physicochemical properties including solubility, stability, and crystalline characteristics [15] [16]. The sulfate component contributes to the molecular weight and affects the compound's behavior in various solvent systems and under different environmental conditions [17].
The specific sites of deuterium incorporation are strategically selected to minimize disruption to the molecular conformation while maximizing the analytical advantages provided by isotopic labeling [32]. The deuterium atoms are incorporated through controlled synthetic processes that preserve the structural integrity of the vincristine molecule [33]. This deuteration approach follows established principles of bioisosterism, where the deuterium substitution produces minimal changes to the molecular size and shape compared to the hydrogen-containing analogue [33].
The kinetic isotope effect resulting from deuterium incorporation can influence the metabolic stability of the compound, potentially altering clearance rates and extending half-life compared to the non-deuterated form [32] [34]. The deuterium labeling enables precise tracking in biological systems through mass spectrometry and nuclear magnetic resonance spectroscopy, providing valuable insights into metabolic pathways and pharmacokinetic behavior [34].
The structural relationship between Vincristine-d6 (sulfate) and native vincristine sulfate demonstrates remarkable similarity in fundamental molecular architecture while exhibiting subtle differences attributable to deuterium incorporation [25]. The parent vincristine sulfate possesses a molecular formula of C₄₆H₅₆N₄O₁₀·H₂SO₄ with a molecular weight of 923.04 grams per mole [2] [15]. The deuterated version maintains the same core structure but shows an increased molecular weight due to the heavier deuterium isotopes replacing six hydrogen atoms [3].
Both compounds exhibit identical connectivity patterns and stereochemical configurations, ensuring that the deuterated version retains the essential structural features required for biological recognition and activity [25]. The carbon-carbon bond linking the vindoline and catharanthine subunits remains unchanged, as do the critical functional groups including the formyl, acetoxy, and methoxycarbonyl substituents [9]. The spatial arrangement of these functional groups is preserved in the deuterated analogue, maintaining the molecular recognition capabilities essential for interaction with cellular targets [25].
Nuclear magnetic resonance spectroscopy reveals that deuterium incorporation produces characteristic shifts in chemical environments without altering the fundamental molecular framework [25]. The deuterated compound exhibits similar ultraviolet absorption characteristics to the parent molecule, with maxima occurring at comparable wavelengths [15] [16]. Mass spectrometric analysis demonstrates the expected mass shift corresponding to the deuterium incorporation while maintaining similar fragmentation patterns that reflect the preserved structural integrity [25] [26].
The solubility characteristics of Vincristine-d6 (sulfate) closely parallel those of native vincristine sulfate, reflecting the minimal impact of deuterium substitution on intermolecular interactions and solvation behavior [15] [16]. The compound demonstrates excellent solubility in water, exhibiting free solubility that facilitates preparation of aqueous solutions for research applications [15] [16] [17]. This high aqueous solubility results from the sulfate salt formation, which enhances the ionic character of the molecule and promotes hydration through hydrogen bonding and electrostatic interactions [17] [18].
| Solvent Type | Solubility Classification | Reference |
|---|---|---|
| Water | Freely soluble | [15] [16] [17] [18] |
| Methanol | Soluble | [15] [16] |
| 95% Ethanol | Slightly soluble | [15] [16] |
| 98% Ethanol | Slightly soluble | [15] [16] |
| Polar organic solvents | Generally good solubility | [15] [16] |
| Nonpolar solvents | Limited solubility | [20] |
In methanol, Vincristine-d6 (sulfate) exhibits good solubility, enabling the preparation of stock solutions for analytical applications [15] [16]. The solubility in ethanol systems decreases with increasing ethanol concentration, showing only slight solubility in 95 percent and 98 percent ethanol solutions [15] [16]. This solubility pattern reflects the polar nature of the molecule and its preference for protic solvents capable of forming hydrogen bonds with the numerous heteroatoms present in the structure [17] [18].
The compound demonstrates limited solubility in nonpolar solvents, consistent with its ionic character and extensive hydrogen bonding capabilities [20]. This solubility profile influences the choice of analytical conditions and extraction procedures used in research applications. The pH of aqueous solutions significantly affects solubility stability, with optimal conditions maintained in the range of 3.5 to 5.5 to prevent degradation and maintain molecular integrity [17].
Vincristine-d6 (sulfate) exhibits notable thermal stability under controlled storage conditions, demonstrating resistance to degradation at both room temperature and refrigerated conditions [19] [24]. Stability studies conducted on vincristine sulfate indicate that the compound remains stable for periods exceeding 31 days when stored at temperatures between 15-25°C and 2-8°C, with less than 10 percent degradation observed under these conditions [19] [24]. The deuterated analogue is expected to exhibit similar or enhanced stability due to the kinetic isotope effect associated with deuterium incorporation [32].
| Temperature Condition | Stability Duration | Degradation Level | Reference |
|---|---|---|---|
| Room Temperature (15-25°C) | >31 days | <10% | [19] [24] |
| Refrigerated (2-8°C) | >31 days | <10% | [19] [24] |
| Body Temperature (37°C) | Extended periods | Variable | [21] |
| Elevated Temperature (75°C) | Limited periods | Significant | [22] |
| High Temperature (100°C) | 6-24 hours | Substantial | [22] |
At physiological temperature (37°C), the compound demonstrates reasonable stability over extended periods, although some degradation products may form through various pathways [21]. These degradation products include 4-deacetylvincristine, isomers of the parent compound, and other structural variants resulting from hydrolysis and oxidation reactions [21]. The formation of these degradation products follows predictable patterns involving the loss of acetyl groups, isomerization reactions, and oxidative modifications to sensitive functional groups [21].
Exposure to elevated temperatures (75-100°C) results in accelerated degradation through multiple pathways, including thermal decomposition, dehydration reactions, and structural rearrangements [22]. Despite this thermal sensitivity at extreme temperatures, the compound demonstrates resistance to degradation under normal storage and handling conditions [22] [24]. The thermal stability profile supports the compound's utility in research applications requiring extended storage periods and handling under ambient laboratory conditions [19] [24].